molecular formula C27H34ClN5O3 B3320562 Lazucirnon CAS No. 1251528-23-0

Lazucirnon

Cat. No.: B3320562
CAS No.: 1251528-23-0
M. Wt: 512.0 g/mol
InChI Key: DWKNOLCXIFYNFV-HSZRJFAPSA-N
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Preparation Methods

The specific synthetic routes and reaction conditions for ALK-4290 are not widely published. it is known that ALK-4290 is a small molecule that has been well-tolerated in previous clinical studies. Alkahest Inc. acquired ALK-4290 from Boehringer-Ingelheim and has exclusive rights for its development and commercialization .

Chemical Reactions Analysis

ALK-4290 belongs to the class of organic compounds known as n-benzylpiperidines. These compounds typically undergo various chemical reactions such as:

    Oxidation: Involving the addition of oxygen or the removal of hydrogen.

    Reduction: Involving the addition of hydrogen or the removal of oxygen.

    Substitution: Involving the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ALK-4290 has been primarily investigated for its potential in treating age-related macular degeneration (AMD). It has demonstrated promising preclinical activity in animal models as an oral monotherapy agent. The compound targets CCL11, which is elevated in wet AMD and other age-related diseases . Additionally, ALK-4290 has been evaluated in clinical trials for its therapeutic effects and safety in patients with newly diagnosed wet AMD and those refractory to anti-vascular endothelial growth factor (VEGF) therapy .

Mechanism of Action

ALK-4290 exerts its effects by inhibiting the CCR3 receptor, which is the natural receptor for eotaxin. By blocking eotaxin from binding to its G-protein coupled receptor (GPCR) CCR3, ALK-4290 reduces the inflammatory processes associated with AMD . This mechanism of action makes it a potential therapeutic agent for other inflammatory diseases as well.

Comparison with Similar Compounds

ALK-4290 is unique in its mechanism of action as a CCR3 antagonist. Similar compounds include other CCR3 inhibitors and ALK tyrosine kinase inhibitors (TKIs) used in the treatment of various cancers. Some of these similar compounds are:

ALK-4290’s uniqueness lies in its oral administration and its specific targeting of the CCR3 receptor, making it a promising candidate for treating inflammatory diseases like AMD .

Properties

IUPAC Name

2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34ClN5O3/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKNOLCXIFYNFV-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251528-23-0
Record name Lazucirnon [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251528230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALK-4290
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAZUCIRNON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0T9LLR4TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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